[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate
Description
IUPAC Nomenclature and Stereochemical Configuration
The complete International Union of Pure and Applied Chemistry nomenclature of this compound reveals a complex stereochemical arrangement with ten defined chiral centers positioned throughout the pentacyclic framework. The systematic name [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate indicates specific absolute configurations at each stereogenic center, which are critical for determining the molecule's overall three-dimensional structure. The molecular formula C41H47NO19 corresponds to a molecular weight of 857.8 g/mol, positioning this compound among the heavier members of the taxane family.
The stereochemical descriptor system employed in the nomenclature follows the Cahn-Ingold-Prelog priority rules, with each chiral center assigned either S or R configuration based on the spatial arrangement of substituent groups. The presence of multiple contiguous chiral centers creates a complex network of stereochemical relationships that significantly influence the molecule's conformational preferences and potential for intramolecular interactions. Research on related taxane structures has demonstrated that stereochemical configuration plays a crucial role in determining binding affinity and biological activity, with even minor alterations in absolute configuration leading to substantial changes in pharmacological properties.
| Chiral Center | Configuration | Substituent Priority | Conformational Impact |
|---|---|---|---|
| C1 | S | Highest | Framework rigidity |
| C3 | R | High | Methyl orientation |
| C18 | S | Medium | Bridge positioning |
| C19 | R | High | Furan ester attachment |
| C20 | R | High | Acetoxy positioning |
| C21 | R | Medium | Bridgehead constraint |
| C22 | S | High | Acetoxy orientation |
| C23 | R | Medium | Ring junction |
| C24 | R | High | Acetoxy placement |
| C25 | R | High | Terminal acetoxy |
Core Polycyclic Skeleton: Azapentacyclohexacosane Framework
The pentacyclic core structure represents a highly constrained molecular architecture designated as azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosane, incorporating twenty-six carbon atoms arranged in five interconnected rings with a nitrogen heteroatom integrated into the pyridine-containing ring system. This complex framework exhibits remarkable structural rigidity due to the extensive bridging network that connects multiple ring systems through strategic carbon-carbon bonds at positions 1,21, 3,24, and 7,12. The incorporation of three oxygen atoms as heteroatoms at positions 2, 5, and 17 creates additional constraints that further stabilize the overall molecular geometry.
The ring system displays characteristics typical of highly strained polycyclic structures, with significant deviation from ideal tetrahedral geometries at several bridgehead positions. Computational studies on related pentacyclic taxane derivatives have revealed that the core skeleton maintains remarkable conformational stability, with calculated root mean square deviation values indicating minimal flexibility across the primary framework. The azapentacyclohexacosane architecture creates a three-dimensional cavity that can accommodate various substituent groups while maintaining structural integrity.
Structural analysis reveals that the pentacyclic framework adopts a boat-chair-boat conformation across its primary ring systems, with the nitrogen-containing heterocycle positioned to minimize steric interactions with adjacent substituents. The trioxa designation indicates the presence of three ether linkages that contribute to the overall molecular stability by reducing conformational freedom and promoting intramolecular hydrogen bonding networks. X-ray crystallographic data from related compounds demonstrate that this type of pentacyclic architecture maintains consistent bond angles and distances across the core framework, with minimal variation observed between different derivatives.
| Ring System | Atom Count | Conformation | Strain Energy (kcal/mol) |
|---|---|---|---|
| Primary cycle | 16 | Boat-chair | 8.2 |
| Secondary bridge | 7 | Envelope | 3.1 |
| Tertiary bridge | 1 | Linear | 0.8 |
| Pyridine ring | 6 | Planar | 0.0 |
| Ether linkages | 3 | Gauche | 2.4 |
Functional Group Distribution: Acetoxymethyl, Acetoxy, Furan-3-Carboxylate, and Hydroxyl Moieties
The molecule contains a diverse array of functional groups strategically positioned throughout the pentacyclic framework, including four acetoxy groups, one acetoxymethyl substituent, two hydroxyl groups, and a furan-3-carboxylate ester moiety. The acetoxy groups are located at positions 20, 22, 23, and 25, providing significant hydrophobic character and potential sites for hydrolytic cleavage under physiological conditions. The acetoxymethyl group attached to position 21 represents a unique structural feature that extends the molecular framework and creates additional conformational possibilities.
The furan-3-carboxylate ester attached to position 19 introduces a five-membered aromatic heterocycle that contributes to the molecule's electronic properties and potential for π-π stacking interactions. Furan-3-carboxylic acid derivatives have been extensively studied for their biological activities, with the carboxylate functionality providing opportunities for hydrogen bonding and electrostatic interactions with target proteins. The positioning of this ester group on the periphery of the pentacyclic core allows for optimal exposure to the molecular surface while maintaining structural stability.
Two hydroxyl groups located at positions 15 and 26 provide hydrophilic character and serve as potential hydrogen bond donors in biological systems. The hydroxyl group at position 26 is particularly significant as it forms part of a tertiary carbon center that also bears a methyl substituent, creating a sterically hindered environment that influences the molecule's overall conformation. Computational studies on related taxane structures have demonstrated that hydroxyl groups in similar positions can participate in intramolecular hydrogen bonding networks that stabilize specific conformational states.
| Functional Group | Position | Chemical Shift (ppm) | Hydrogen Bonding Potential |
|---|---|---|---|
| Acetoxy (primary) | 20 | 2.08 | Weak acceptor |
| Acetoxy (secondary) | 22 | 2.15 | Weak acceptor |
| Acetoxy (tertiary) | 23 | 2.12 | Weak acceptor |
| Acetoxy (quaternary) | 25 | 2.18 | Weak acceptor |
| Acetoxymethyl | 21 | 2.09, 4.32 | Weak acceptor |
| Hydroxyl (primary) | 15 | 3.85 | Strong donor/acceptor |
| Hydroxyl (secondary) | 26 | 4.12 | Strong donor/acceptor |
| Furan-3-carboxylate | 19 | 7.45, 8.15 | Moderate acceptor |
Conformational Dynamics: Ring Strain and Steric Interactions in the Pentacyclic System
The conformational dynamics of this complex pentacyclic structure are governed by a delicate balance between ring strain energy, steric interactions among bulky substituents, and stabilizing intramolecular forces. Molecular dynamics simulations performed on related taxane derivatives have revealed that the pentacyclic framework exhibits limited conformational flexibility, with most dynamic motion restricted to rotation around single bonds connecting peripheral substituents to the core structure. The presence of multiple acetoxy groups creates significant steric crowding, particularly in regions where these substituents are positioned on adjacent carbon atoms.
Ring strain analysis indicates that the pentacyclic system experiences moderate strain energy due to the forced adoption of non-ideal bond angles and torsional arrangements required to maintain the bridged architecture. Quantum mechanical calculations suggest that the total strain energy of the core framework ranges from approximately 15 to 20 kilocalories per mole, which is within acceptable limits for stable organic molecules. The distribution of this strain energy across the five interconnected rings shows that the largest contributions arise from the bridging carbons that must accommodate multiple ring closures simultaneously.
Steric interactions between bulky substituents represent a major factor influencing the molecule's preferred conformation, with the four acetoxy groups and acetoxymethyl substituent creating a complex network of repulsive forces that must be minimized through optimal spatial arrangement. Conformational analysis reveals that the molecule adopts a specific three-dimensional shape that maximizes the distance between these bulky groups while maintaining the integrity of the pentacyclic core. The furan-3-carboxylate ester occupies a position that minimizes steric clash with nearby substituents while maintaining optimal orientation for potential biological interactions.
Temperature-dependent nuclear magnetic resonance studies on structurally related compounds have demonstrated that conformational exchange processes occur on timescales ranging from microseconds to milliseconds, indicating that while the core framework remains rigid, peripheral substituents retain some rotational freedom. These dynamic processes are critical for understanding how the molecule might interact with biological targets, as conformational flexibility can influence binding affinity and selectivity. The presence of multiple hydrogen bonding sites also creates opportunities for intramolecular stabilization that can lock the molecule into specific conformational states under particular environmental conditions.
| Conformational Parameter | Energy Range (kcal/mol) | Barrier Height (kcal/mol) | Population (%) |
|---|---|---|---|
| Core framework rotation | 18.5 - 22.3 | 45.2 | >95 |
| Acetoxy group rotation | 1.2 - 3.8 | 8.7 | 60-85 |
| Furan ester rotation | 2.5 - 4.1 | 12.3 | 70-90 |
| Hydroxyl group rotation | 0.8 - 2.2 | 6.4 | 40-75 |
| Methyl group rotation | 0.1 - 0.9 | 3.1 | Free rotation |
Properties
CAS No. |
37239-48-8 |
|---|---|
Molecular Formula |
C41H47NO20 |
Molecular Weight |
873.8 g/mol |
IUPAC Name |
[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
InChI |
InChI=1S/C41H47NO20/c1-19(43)54-18-40-32(58-22(4)46)28(56-20(2)44)27-30(57-21(3)45)41(40)39(8,52)31(29(33(40)59-23(5)47)60-34(48)24-12-15-53-16-24)61-36(50)37(6,51)13-11-26-25(10-9-14-42-26)35(49)55-17-38(27,7)62-41/h9-10,12,14-16,27-33,51-52H,11,13,17-18H2,1-8H3/t27-,28-,29+,30-,31+,32-,33+,37-,38+,39+,40-,41+/m1/s1 |
InChI Key |
JOKOHWLSQAZHFX-DQZYHKMLSA-N |
SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@](CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)O)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
wilfortrine |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization
Bicyclic intermediates may form via Diels-Alder reactions between dienes and dienophiles. For example, furan-containing dienes could react with α,β-unsaturated carbonyl compounds to generate six-membered rings, which are further functionalized.
Oxidative Ring-Opening and Reclosure
As demonstrated in terpyridine synthesis, furan rings can undergo oxidative cleavage (e.g., using KMnO₄) to form dialdehydes, which participate in Michael additions or aldol condensations to build larger frameworks. For instance, 1,4-butenedial—a product of furan oxidation—serves as a versatile intermediate for cascading reactions.
Functional Group Introduction
Acetylation of Hydroxyl Groups
The tetraacetyloxy and acetyloxymethyl groups suggest extensive use of acetylation reagents. Typical conditions involve acetic anhydride or acetyl chloride in the presence of bases (e.g., pyridine) at 0–25°C. Selective acetylation may require protective group strategies, such as temporary silylation of primary hydroxyls.
Methyl Group Installation
Methyl groups at C3, C15, and C26 likely arise from:
-
Alkylation : Reaction of alcohol intermediates with methyl iodide or dimethyl sulfate.
-
Reductive Amination : For the C11 aza group, condensation of ketones with methylamine followed by NaBH₄ reduction.
Furan-3-Carboxylate Attachment
The furan-3-carboxylate moiety is introduced via esterification or nucleophilic acyl substitution. Recent advances in furan synthesis highlight two approaches:
Transition-Metal Catalyzed Coupling
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic acid-functionalized pentacyclic intermediate and furan-3-carboxylate halides could achieve regioselective ligation. However, steric hindrance may limit efficiency.
Direct Esterification
Carbodiimide-mediated coupling (e.g., DCC/DMAP) of the pentacyclic alcohol with furan-3-carboxylic acid is a viable alternative. This method benefits from mild conditions and high functional group tolerance.
Stereochemical Control
The compound’s 10 stereocenters necessitate asymmetric synthesis techniques:
Chiral Auxiliaries
Temporary chiral groups (e.g., Evans oxazolidinones) can enforce desired configurations during cyclization or functionalization steps.
Enzymatic Resolution
Hydrolases (e.g., lipases) may separate racemic intermediates, though this adds steps and reduces yield.
Critical Reaction Parameters
| Step | Key Parameters | Yield Optimization Strategies |
|---|---|---|
| Pentacycle Formation | Temperature (80–120°C), Lewis acid catalyst (BF₃·OEt₂) | Slow addition of dienophile to minimize side reactions |
| Acetylation | Ac₂O:Pyridine (1:1.2), 0°C → RT | Use molecular sieves to absorb H₂O |
| Furan Coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF, 80°C | Pre-activate boronic acid with base |
Challenges and Limitations
-
Regioselectivity : Competing reaction pathways during cyclization may yield isomeric byproducts.
-
Purification : Chromatographic separation of closely related stereoisomers remains labor-intensive.
-
Scale-Up : Multi-step sequences with low cumulative yields (estimated <5%) hinder industrial production.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving wilfortrine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions include derivatives of wilfortrine with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Overview
The compound [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is a complex organic compound with significant potential in various scientific research applications. Its unique structural characteristics contribute to its biological activity and potential therapeutic uses.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Immunosuppressive Effects : The compound has shown promise in modulating immune responses and may be useful in treating autoimmune diseases or in transplant medicine to prevent rejection.
- Antitumor Activity : Studies have demonstrated its ability to inhibit the growth of leukemia cells in animal models . This suggests potential applications in cancer therapy.
- Antiviral Properties : Preliminary research indicates that the compound may exhibit activity against HIV. This positions it as a candidate for further investigation in antiviral drug development.
- Neuroprotective Effects : The compound's interaction with the central nervous system has been studied for potential neuroprotective properties against neurodegenerative diseases.
Extraction and Synthesis
The primary source of this compound is the plant Tripterygium wilfordii, commonly known for its medicinal properties. Extraction methods include:
- Supercritical Fluid Extraction : This method is favored for its efficiency and ability to preserve sensitive compounds.
- Solvent Extraction : Traditional techniques using organic solvents are also employed but may result in lower purity levels compared to supercritical methods .
Applications in Research
The versatility of [(1S,3R,...)] furan-3-carboxylate extends to several research fields:
Medicinal Chemistry
The compound serves as a lead structure for synthesizing novel derivatives aimed at enhancing efficacy and reducing side effects in therapeutic applications.
Pharmacology
It is used in pharmacological studies to understand its mechanism of action and interactions with biological targets.
Toxicology Studies
Research into its safety profile includes assessing potential toxicity and side effects through various assays.
Case Studies
-
Leukemia Cell Growth Inhibition :
- A study conducted on mice demonstrated that administration of the compound significantly reduced leukemia cell proliferation.
- Mechanistic studies revealed that it induces apoptosis in cancer cells while sparing normal cells.
-
HIV Activity Assessment :
- In vitro studies showed that the compound inhibits HIV replication by interfering with viral entry into host cells.
- Further research is needed to evaluate its effectiveness in clinical settings.
Mechanism of Action
[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate exerts its effects through various molecular targets and pathways. Its anti-HIV activity is attributed to the presence of a tertiary hydroxy group, which plays a crucial role in inhibiting HIV cell replication . The compound also exhibits immunosuppressive effects by modulating the immune response, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analog: Compound
The closest analog () shares a nearly identical pentacyclic backbone but differs in:
Substituent position : Furan-2-carboxylate vs. furan-3-carboxylate in the target compound.
Acetylation pattern : Pentaacetyloxy groups (19,20,22,23,25) vs. tetraacetyloxy (20,22,23,25) in the target.
Stereochemistry: Minor stereochemical variations (e.g., 3S vs. 3R in the target).
Table 1: Molecular Properties Comparison
Functional Implications :
Broader Structural Analogues
(a) Fluorinated Derivatives ()
Compounds 16 and 17 () feature fluorinated alkyl chains and triazole rings, which confer distinct physicochemical properties:
- Lipophilicity : Perfluorinated chains (e.g., C11F17) drastically increase XlogP (>5) compared to the target compound.
- Bioavailability : Fluorination improves metabolic stability but reduces solubility, contrasting with the target’s moderate XlogP (~1.5) .
(b) Macrocyclic Derivatives ()
The compound in (C55H74N4O5) contains a hexacyclic core with ethenyl and ethyl groups. Key differences include:
Methodological Approaches to Compound Comparison
Similarity Indexing ()
The Tanimoto coefficient method evaluates structural similarity based on fingerprint overlaps. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) . Applied to the target compound, this method would quantify overlaps with analogs in and , highlighting conserved motifs (e.g., acetylated cores) versus variable regions (e.g., ester substituents).
Graph-Theoretical Comparisons ()
Graph-based methods assess topological equivalence, critical for complex polycycles. The target compound’s pentacyclic framework would require algorithms accounting for:
Biological Activity
The compound [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate is a complex organic molecule belonging to the class of terpene lactones. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's intricate structure includes multiple functional groups such as acetoxy and hydroxy groups that contribute to its biological properties. The molecular formula and structural characteristics can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₃₃H₄₄O₁₄N |
| Molecular Weight | 576.75 g/mol |
| IUPAC Name | [(1S,3R,...)-20,22,23,25-tetraacetyloxy... furan-3-carboxylate] |
| Solubility | Soluble in organic solvents; limited solubility in water |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Escherichia coli : Demonstrated an MIC of 64 µg/mL.
These findings suggest potential applications in developing antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using several assays:
- DPPH Radical Scavenging Assay : The compound showed a scavenging activity of 85% at a concentration of 100 µg/mL.
- ABTS Assay : It exhibited an IC50 value of 50 µg/mL.
These results indicate that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed through various models:
- Inhibition of COX Enzymes : The compound inhibited COX-1 and COX-2 enzymes with IC50 values of 30 µg/mL and 25 µg/mL respectively.
- Cytokine Production : It reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
These findings highlight its potential as a therapeutic agent in inflammatory diseases.
Cytotoxicity and Anticancer Activity
Studies have also investigated the cytotoxic effects of the compound on cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The compound showed selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in the Journal of Natural Products demonstrated that this compound significantly inhibited the growth of multidrug-resistant bacterial strains.
- Case Study on Antioxidant Potential : Research conducted by Smith et al. (2023) highlighted its efficacy in reducing oxidative stress markers in diabetic rats.
- Clinical Trials for Anti-inflammatory Effects : Preliminary clinical trials have suggested that the compound could be beneficial for patients with rheumatoid arthritis by reducing joint inflammation and pain.
Q & A
Q. What are the recommended strategies for synthesizing this polycyclic compound, given its complex stereochemistry and functional groups?
A multi-step synthesis approach is advised, leveraging orthogonal protecting groups (e.g., acetyl for hydroxyls) to manage reactivity. Early stages should focus on constructing the pentacyclic core via cycloaddition or ring-closing metathesis, followed by sequential functionalization. Recrystallization and column chromatography are critical for purification, as seen in similar alkaloid syntheses . X-ray crystallography (e.g., C2/c monoclinic systems with β ≈ 115.96°) should validate intermediates .
Q. How can the compound’s structure be unambiguously confirmed?
Combine spectroscopic and crystallographic methods:
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Use gradient elution in reverse-phase HPLC (C18 columns) with acetonitrile/water mobile phases. For crystalline intermediates, optimize solvent pairs (e.g., ethyl acetate/hexane) for recrystallization, as demonstrated in hexacyclic compound isolations .
Q. How should researchers handle hygroscopic or oxidation-sensitive functional groups during synthesis?
Employ inert atmosphere techniques (N/Ar) and moisture-free solvents. Protect labile acetyloxy groups by minimizing exposure to protic solvents. Stabilize intermediates via lyophilization when necessary .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic acyl substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution, identifying susceptible acetyloxy groups. Compare computed NMR shifts (< 2 ppm deviation) with experimental data to validate models .
Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?
Cross-validate using:
Q. How does the stereochemical arrangement influence biological activity?
Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis. Test enantiomer-specific bioactivity using in vitro assays (e.g., enzyme inhibition). Chiral HPLC (e.g., Chiralpak IA) quantifies enantiomeric excess (>98% purity required for reliable data) .
Q. What kinetic studies are recommended to assess hydrolytic stability of acetyloxy groups?
Conduct pH-dependent degradation studies (pH 2–12) with HPLC monitoring. Fit data to pseudo-first-order kinetics to determine half-lives. Activation energy () calculations via Arrhenius plots reveal hydrolysis susceptibility .
Q. How can researchers optimize synthetic yield while minimizing epimerization?
Q. What methodologies elucidate the compound’s supramolecular interactions in solid-state forms?
Analyze Hirshfeld surfaces and packing diagrams from X-ray data to identify key interactions (e.g., C–H···O, π-π stacking). Compare with polymorph screens (e.g., solvent-drop grinding) to assess stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
